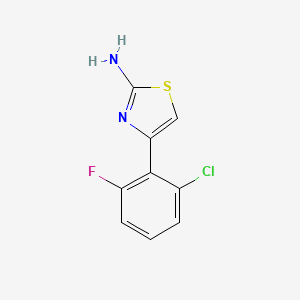

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2-chloro-6-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2S/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOAYENNMFBAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CSC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-6-fluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related thiazol-2-amine derivatives:

| Compound Name | Substituents on Phenyl Ring | Core Structure | Key Features | Reference |

|---|---|---|---|---|

| 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine | 2-Cl, 6-F | Thiazole | Dual halogenation (Cl, F) | [11, 13] |

| 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | 4-F | Thiazole | Single fluorine substituent | [12] |

| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | 2-Cl, 4-Cl | Thiazole | Dual chlorine substituents | [4, 7] |

| 4-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | 2-Cl | Thiazine | Six-membered thiazine ring | [13] |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | 3-Cl, 2-CH₃ (on phenyl) + 4-F (on thiazole) | Thiazole | Mixed substituents (Cl, CH₃, F) | [3] |

Key Observations :

- Halogenation Patterns: The target compound’s 2-chloro-6-fluorophenyl group differs from analogs with single (e.g., 4-fluorophenyl in ) or dual halogens (e.g., 2,4-dichlorophenyl in ). Dual halogens may enhance steric and electronic effects compared to monosubstituted analogs.

Antibacterial and Antifungal Profiles

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Exhibits antibacterial activity, likely due to the electron-withdrawing fluorine enhancing membrane penetration .

- N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine : Shows antimicrobial activity against bacterial and fungal strains, suggesting chlorine substituents improve bioactivity .

Hypothesis for Target Compound : The 2-chloro-6-fluorophenyl group may synergize antibacterial effects via increased lipophilicity and optimized halogen interactions with target enzymes (e.g., bacterial topoisomerases) .

Biological Activity

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine is a compound that has garnered considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

The synthesis of 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of 2-chloro-6-fluoroaniline with thiourea under acidic conditions, commonly using hydrochloric acid. The reaction is performed at elevated temperatures to facilitate the formation of the thiazole ring. This compound serves as a building block for more complex molecules in various chemical applications.

Antimicrobial Properties

4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good activity. For instance:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against liver cancer cell lines such as HepG2. The compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent. In vitro studies revealed that it induces cell cycle arrest at the G2/M phase and increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

The mechanism by which 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes such as kinases or proteases involved in cellular signaling pathways, thereby modulating cellular responses and promoting apoptosis in cancer cells .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study on thiazole derivatives indicated that modifications to the thiazole ring significantly enhance anticancer activity against HepG2 cells. The presence of both chloro and fluoro groups was found to be crucial for maximizing efficacy .

- Antimicrobial Evaluation : Research demonstrated that derivatives of thiazole compounds exhibited varying degrees of antimicrobial activity, with some derivatives outperforming standard antibiotics in efficacy against resistant strains .

Comparison with Similar Compounds

When compared to other thiazole derivatives, 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine stands out due to its unique combination of substituents which influence its reactivity and biological activity. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Chlorophenyl)-1,3-thiazol-2-amine | Lacks fluorine | Moderate anticancer activity |

| 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Lacks chlorine | Lower antimicrobial activity |

| 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine | Both chloro and fluoro present | Enhanced anticancer and antimicrobial properties |

This table illustrates how the presence of both halogen substituents can enhance biological activities compared to other related compounds.

Q & A

Q. What are the standard synthetic routes for 4-(2-Chloro-6-fluorophenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of precursors like 2-chloro-6-fluoroaniline with thiourea derivatives. Key steps include:

- Reacting 2-chloro-6-fluoroaniline with α-haloketones or α-thiocyanates under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring.

- Purification via column chromatography or recrystallization . Reaction optimization often requires controlled temperature (80–120°C) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions (e.g., chloro and fluorine groups).

- IR Spectroscopy : Identifying N-H stretches (~3300 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifying molecular ion peaks and fragmentation patterns matching the expected formula (C₉H₆ClFN₂S) .

Q. How is the purity of this compound assessed in academic settings?

Purity is evaluated using:

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm.

- Melting Point Analysis : Consistency with literature values (e.g., 180–185°C).

- Elemental Analysis (EA) : Confirming C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this thiazole derivative?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifying low-energy intermediates using software like Gaussian or ORCA.

- Solvent Effects : COSMO-RS models to select solvents improving yield . ICReDD’s integrated computational-experimental workflows have demonstrated 30–50% reductions in optimization time for similar heterocycles .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

Q. How can crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

Q. What experimental design (DoE) methods improve reaction scalability?

Box-Behnken or Central Composite Designs systematically vary factors like temperature, solvent ratio, and catalyst loading. For instance:

Q. How do researchers elucidate the mechanism of action for this compound’s bioactivity?

Mechanistic studies employ:

Q. What methodologies support structure-activity relationship (SAR) studies?

SAR workflows include:

- Analog Synthesis : Modifying substituents (e.g., replacing Cl with CF₃) to assess electronic effects.

- QSAR Models : 2D/3D descriptors (logP, polar surface area) correlated with bioactivity using PLS regression.

- Pharmacophore Mapping : Identifying essential functional groups (e.g., thiazole NH₂ for H-bond donor activity) .

Q. How are cross-disciplinary applications (e.g., materials science) explored for this compound?

Potential applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.